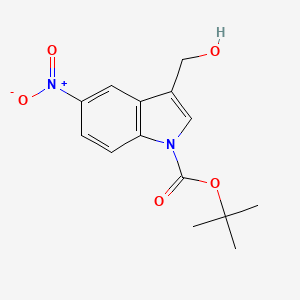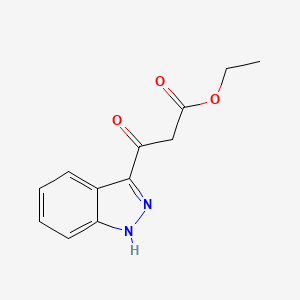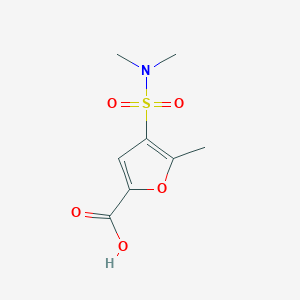
Benzenemethanol, 3-(octyloxy)-
Übersicht
Beschreibung
Benzenemethanol, 3-(octyloxy)- is a chemical compound with the molecular formula C15H22O2 . It is a derivative of benzenemethanol, which is also known as benzyl alcohol .
Synthesis Analysis
The synthesis of benzene derivatives like Benzenemethanol, 3-(octyloxy)- often involves reactions such as acylation and bromination . The order of these reactions can significantly affect the products produced . In a study, it was found that the alkylation of benzene with methanol could be enhanced by modifying hierarchical ZSM-5 with ruthenium (Ru) .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in Benzenemethanol, 3-(octyloxy)-, are activated towards free radical attack . This activation enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .Wissenschaftliche Forschungsanwendungen
Oxidative Damage and Insulin Secretion
- Study on Benzene-Induced Toxicity : A study highlighted the toxicity of benzene on rat pancreatic islets, focusing on oxidative damage, insulin secretion, and glucokinase activity. This research might be relevant in understanding the cellular impact of benzene-related compounds (Bahadar et al., 2015).
Gene Expression and Hepatotoxicity
- Benzene Impact on Gene Expression : Another research paper studied the gene expression changes in the liver of mice treated with benzene, revealing alterations in biotransformation, detoxification, apoptosis, oxidative stress, and cell cycle pathways (Park et al., 2008).
Metabolism and Disposition
- Study on 1,3-Diphenyl-1-Triazene (DPT) : This study explored the disposition of DPT, a compound used in the synthesis of polymers and dyes, in rodents. It mentioned the metabolism of benzene, which could provide insights into the behavior of benzene-based compounds in biological systems (Mathews & De Costa, 1999).
Toxicity and Metabolic Pathways
- Benzene-Induced Hematopoietic Toxicity : A study identified disturbances in glycerophospholipid and sphingolipid metabolic pathways in benzene-exposed mice, potentially contributing to hematopoietic toxicity. This could be relevant in understanding the metabolic pathways affected by benzene derivatives (Yu et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-octoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-7-11-17-15-10-8-9-14(12-15)13-16/h8-10,12,16H,2-7,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPQIHYWCSWFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655452 | |
| Record name | [3-(Octyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 3-(octyloxy)- | |
CAS RN |
89820-42-8 | |
| Record name | [3-(Octyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)




